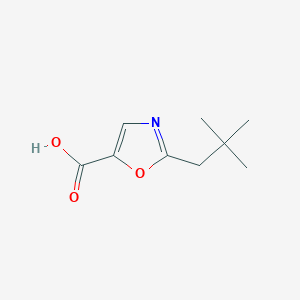

2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid

Description

2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid is an oxazole derivative characterized by a 1,3-oxazole ring substituted with a 2,2-dimethylpropyl (neopentyl) group at position 2 and a carboxylic acid moiety at position 3. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

2-(2,2-dimethylpropyl)-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)4-7-10-5-6(13-7)8(11)12/h5H,4H2,1-3H3,(H,11,12) |

InChI Key |

SBJYJYBUUHLAMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=NC=C(O1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethylpropylamine with a suitable carboxylic acid derivative, followed by cyclization, can yield the desired oxazole compound. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid with structurally analogous oxazole- and heterocyclic-carboxylic acid derivatives from the evidence:

Key Structural and Functional Differences :

Substituent Effects: The neopentyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methyl or cyclopropylmethyl in ). This may reduce solubility in polar solvents but enhance binding to hydrophobic targets in drug design.

Core Heterocycle Variations :

- Oxazole derivatives (e.g., ) exhibit distinct electronic profiles compared to oxadiazoles (). Oxazoles are less electron-deficient, which could influence their reactivity in nucleophilic substitutions or cycloadditions.

Physicochemical Properties :

- Solubility : Bulkier substituents (e.g., neopentyl) correlate with reduced aqueous solubility. For example, 2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxylic acid (logP ~1.5) is less water-soluble than 2,4-dimethyl derivatives (logP ~0.8) .

- Stability: Oxazole rings are generally stable under acidic conditions but may degrade under prolonged basic or oxidative conditions. Chlorinated derivatives (e.g., ) show enhanced stability in non-polar environments.

Limitations and Knowledge Gaps

- Comparisons are inferred from structural analogs.

- Data on pharmacokinetics (e.g., ADMET properties) for neopentyl-substituted oxazoles is absent but could be extrapolated from cyclopropylmethyl analogs .

Biological Activity

2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of appropriate precursors through methods such as cyclization and carboxylation. The compound can be synthesized using various synthetic routes that may include microwave-assisted techniques for improved yields and reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxazole derivatives. While specific data on 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid is limited, related compounds have shown promising results against various cancer cell lines. For instance, compounds with similar structures exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells and other cancer models. The structure-activity relationship suggests that modifications in the oxazole ring can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been documented extensively. Compounds similar to 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer activity of oxazole derivatives, several compounds were tested for their ability to inhibit the growth of A549 cells. The results indicated that structural modifications significantly influenced their cytotoxic effects. For example, certain derivatives showed IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various oxazole derivatives against resistant bacterial strains. The findings revealed that some compounds exhibited bactericidal effects comparable to standard antibiotics. This underscores the importance of exploring oxazole derivatives for developing new antimicrobial agents .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-dimethylpropyl)-1,3-oxazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of β-keto esters or amides with appropriate nitriles under acidic or thermal conditions. For example, refluxing 2-(2,2-dimethylpropyl)acetoacetate with cyanamide in acetic acid (3–5 h) can yield the oxazole ring, followed by hydrolysis to the carboxylic acid . Optimization of reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to nitrile) is critical to minimize side products like anhydrides or decarboxylated derivatives . Purity is typically enhanced via recrystallization from DMF/acetic acid mixtures .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the oxazole ring (δ 8.1–8.3 ppm for C5-H) and the dimethylpropyl side chain (δ 1.2–1.4 ppm for methyl groups) .

- X-ray Crystallography : Analyze crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between carboxylic acid and oxazole nitrogen). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL are standard .

- IR : Confirm carboxylic acid C=O stretching (~1700 cm) and oxazole C=N absorption (~1650 cm) .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Variations in melting points (e.g., 182–242°C for structurally similar oxazoles) often arise from polymorphism or solvate formation . To address contradictions:

- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Compare crystallographic data (unit cell parameters, space groups) across studies .

- Replicate synthesis under controlled humidity and solvent conditions to isolate anhydrous vs. hydrated forms .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electrophilic Substitution : The oxazole ring’s electron-deficient C5 position can undergo halogenation (e.g., NBS in DMF) or nitration. Monitor regioselectivity via LC-MS .

- Nucleophilic Attack : React the carboxylic acid with thionyl chloride to form an acyl chloride, then couple with amines (e.g., HATU/DIPEA in DCM) to generate amide derivatives. Track intermediates using -NMR if fluorinated reagents are used .

- Decarboxylation Risks : Avoid prolonged heating above 150°C to prevent loss of CO. Use TGA to assess thermal stability .

Q. How can computational modeling predict the compound’s bioactivity or interaction with enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Parameterize the ligand with GAFF force fields and optimize protonation states at physiological pH .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G(d) level to predict reactivity sites. Compare with experimental UV-Vis spectra (~270 nm for π→π* transitions) .

Biological and Stability Studies

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate). IC values can be determined via dose-response curves (0.1–100 μM) .

- Cytotoxicity : Test against cancer cell lines (e.g., HeLa) using MTT assays. Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. How does pH influence the stability of 2-(2,2-dimethylpropyl)-1,3-oxazole-5-carboxylic acid in aqueous solutions?

- Methodological Answer :

- Conduct accelerated stability studies at pH 1–10 (37°C, 72 h). Analyze degradation via HPLC (C18 column, 0.1% TFA in HO/ACN gradient).

- Key Findings :

- pH 1–3 : Rapid hydrolysis of the oxazole ring to diketones.

- pH 7–9 : Carboxylic acid deprotonation enhances solubility but reduces stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.